molecular formula C18H14FNO2S B12506564 5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B12506564
M. Wt: 327.4 g/mol
InChI Key: JWRJDEZBKFHNBH-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione: is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the thiazolidine ring, converting it to a saturated ring structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated thiazolidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical modifications to enhance its properties.

Biology and Medicine: In medicinal chemistry, 5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    4-Fluoromethylphenidate: A stimulant drug with a similar fluorophenyl group.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with anti-cancer properties.

Uniqueness: 5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine ring structure combined with fluorophenyl and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14FNO2S

Molecular Weight

327.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H14FNO2S/c1-12-2-4-14(5-3-12)11-20-17(21)16(23-18(20)22)10-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3

InChI Key

JWRJDEZBKFHNBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

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